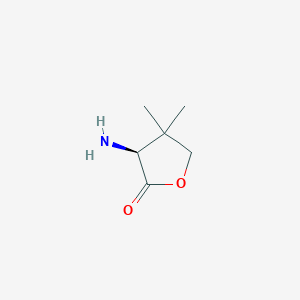
(3S)-3-Amino-4,4-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-4,4-dimethyloxolan-2-one, also known as oxetan-3-amine, is a cyclic amino acid derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a chiral molecule, which means it has two enantiomers: (3S)-oxetan-3-amine and (3R)-oxetan-3-amine. In
Scientific Research Applications
(3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has shown promising results in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential target for drug discovery due to its ability to interact with various biological targets, including enzymes and receptors. In biochemistry, (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has been used as a building block for the synthesis of peptides and other bioactive molecules. In materials science, this compound has been explored for its potential applications in the development of novel materials with unique properties.
Mechanism Of Action
The mechanism of action of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase, and to modulate the activity of certain receptors, including GABA-A receptors.
Biochemical And Physiological Effects
(3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, anti-inflammatory, and analgesic activities. This compound has also been investigated for its potential neuroprotective effects, as well as its ability to modulate the immune system and to inhibit tumor cell growth.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene in lab experiments is its high enantiomeric purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene is its relatively low water solubility, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene. One potential area of focus is the development of new drugs based on this compound, particularly for the treatment of neurological disorders and cancer. Another area of interest is the exploration of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene as a building block for the synthesis of novel materials with unique properties, such as self-assembling materials and stimuli-responsive materials. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene involves the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting intermediate is then treated with sodium borohydride to yield (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene with high enantiomeric purity.
properties
CAS RN |
157717-59-4 |
|---|---|
Product Name |
(3S)-3-Amino-4,4-dimethyloxolan-2-one |
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3S)-3-amino-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3/t4-/m1/s1 |
InChI Key |
FTLXLFPMDCOABE-SCSAIBSYSA-N |
Isomeric SMILES |
CC1(COC(=O)[C@H]1N)C |
SMILES |
CC1(COC(=O)C1N)C |
Canonical SMILES |
CC1(COC(=O)C1N)C |
synonyms |
2(3H)-Furanone,3-aminodihydro-4,4-dimethyl-,(3S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)


![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)


![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)


